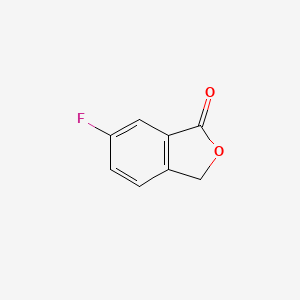

6-fluoro-3H-isobenzofuran-1-one

Descripción

Building Block for Pharmaceutical Compounds

The compound serves as a versatile scaffold in medicinal chemistry, enabling the construction of a diverse range of therapeutic agents. evitachem.com Its reactive nature allows for the introduction of various functional groups, leading to the synthesis of complex drug molecules.

One of the most significant applications of 6-fluoro-3H-isobenzofuran-1-one is its role as a key precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. google.com These inhibitors are a class of targeted cancer drugs that work by blocking an enzyme involved in DNA repair.

Talazoparib (BMN-673) is a potent PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations. nih.gov The synthesis of Talazoparib often utilizes derivatives of this compound. google.com For example, 4-amino-6-fluoroisobenzofuran-1(3H)-one can be used as a starting material in the multi-step synthesis of Talazoparib. google.com PARP inhibitors like Talazoparib are highly effective at "trapping" the PARP enzyme on DNA, which is a key part of their cytotoxic effect on cancer cells. nih.gov Talazoparib, in particular, is noted to be approximately 100 times more efficient at this trapping mechanism compared to other PARP inhibitors like olaparib. nih.gov

Table 1: Key Pharmaceutical Compounds Synthesized from this compound Derivatives

| Compound Name | Therapeutic Class | Role of this compound |

| Talazoparib (BMN-673) | PARP Inhibitor | Precursor |

| Lorlatinib | ALK/ROS1 Inhibitor | Intermediate |

| Various antidepressant agents | Serotonin (B10506) Reuptake Inhibitors | Core scaffold |

This compound and its derivatives also function as crucial intermediates in the synthesis of other cancer therapeutics. Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, is a prime example. nih.gov It is used to treat specific types of non-small cell lung cancer. nih.govnih.gov The synthesis of Lorlatinib can involve (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a derivative of this compound, as a key intermediate. evitachem.com

The isobenzofuran-1(3H)-one core structure is being actively investigated for the development of new antidepressant medications. nih.gov Research has focused on designing and synthesizing novel derivatives that act as serotonin reuptake inhibitors. nih.gov A study published in 2024 detailed the creation of a series of new isobenzofuran-1(3H)-one derivatives that showed promising activity in inhibiting serotonin reuptake in vitro. nih.gov Certain compounds from this series demonstrated significant antidepressant effects in preclinical models, suggesting that this chemical scaffold has the potential to yield new treatments for depression. nih.gov

Radiotracer Applications in Imaging Studies

The presence of a fluorine atom in this compound makes it particularly suitable for applications in medical imaging, specifically Positron Emission Tomography (PET).

PET is a powerful imaging technique used for cancer diagnosis and monitoring. nih.gov It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting isotope. Fluorine-18 (¹⁸F) is a commonly used isotope for this purpose due to its favorable half-life. nih.gov

The fluorine atom on this compound can be substituted with ¹⁸F, allowing it to be used in the synthesis of PET radiotracers. For instance, [¹⁸F]Talazoparib has been synthesized and evaluated for its potential in imaging PARP-1 expression in tumors. nih.gov This allows for non-invasive visualization of PARP-1 levels, which can be crucial for patient selection for PARP inhibitor therapy and for monitoring treatment response. nih.govresearchgate.net The ability to create such targeted imaging agents highlights the importance of fluorinated precursors like this compound in advancing cancer diagnostics. auntminnie.commdpi.com

Development of Novel Materials

Beyond its biomedical applications, this compound is also utilized in the field of materials science. evitachem.com Its chemical properties allow it to be incorporated into the development of new materials with specific and desirable optical or electronic characteristics. evitachem.com The introduction of fluorine can significantly alter the properties of organic materials, making this compound a valuable component in the design of advanced functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPVIFOWOOZXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457515 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23932-84-5 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Fluoro 3h Isobenzofuran 1 One

Precursor Synthesis and Starting Materials for Isobenzofuran-1(3H)-one Ring Formation

The formation of the isobenzofuran-1(3H)-one core is highly dependent on the availability of ortho-disubstituted benzene (B151609) derivatives. These precursors must contain two specific functional groups that can react intramolecularly to form the lactone. One group is typically a carboxylic acid or its derivative, while the other is a group that can be converted into a nucleophilic or electrophilic center, such as a methyl, hydroxymethyl, or halomethyl group.

Benzoic acid derivatives are the most common starting materials for the synthesis of phthalides. For the preparation of 6-fluoro-3H-isobenzofuran-1-one, a key and logical precursor is 5-fluoro-2-methylbenzoic acid. sigmaaldrich.comchemimpex.com The fluorine atom at the 5-position of the benzoic acid ring corresponds to the 6-position in the final bicyclic isobenzofuranone product. This compound is a versatile building block used in the synthesis of various biologically active molecules. chemimpex.comossila.com

The 2-methyl group of 5-fluoro-2-methylbenzoic acid serves as a handle for further functionalization, which is necessary to facilitate the final ring-closing step. This methyl group can be converted into a hydroxymethyl (-CH₂OH) or halomethyl (-CH₂Br) group, which then participates in the intramolecular cyclization with the adjacent carboxylic acid function.

| Property | Value |

|---|---|

| CAS Number | 33184-16-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 130-135 °C |

Data sourced from sigmaaldrich.comchemimpex.com

While fluorinated benzoic acids are direct precursors, other substituted aromatic compounds can theoretically be employed. For instance, 4-fluorophthalic anhydride could serve as a starting material. Through selective reduction of one of the carbonyl groups to a methylene or hydroxymethyl group, a suitable precursor for cyclization could be generated.

Another approach demonstrated for the synthesis of the general isobenzofuran (B1246724) skeleton involves the use of salicylaldehydes. rhhz.net In a multi-step sequence, salicylaldehydes can react with hydrazines to form N-aroylhydrazones, which are then oxidized and cyclized to yield 1-substituted-1,3-dihydroisobenzofurans. rhhz.net Adapting this methodology with a fluorinated salicylaldehyde could provide an alternative route to the core structure.

Key Reaction Steps in the Synthesis of this compound

The crucial step in the synthesis is the construction of the lactone ring. This is typically achieved through an intramolecular cyclization reaction, which can be promoted by either acidic or basic conditions, depending on the nature of the functional groups on the precursor molecule.

Intramolecular cyclization is the definitive ring-forming step that yields the isobenzofuranone structure. This reaction involves the formation of an ester bond between the carboxylic acid group and a functionalized ortho-substituent on the benzene ring.

Acid-catalyzed cyclization, or intramolecular Fischer esterification, is a common method for forming lactones from hydroxy acids. In the context of synthesizing this compound, the immediate precursor would be 5-fluoro-2-(hydroxymethyl)benzoic acid.

The general mechanism for this type of reaction involves the protonation of the benzylic hydroxyl group by an acid catalyst, such as p-toluenesulfonic acid. rhhz.netwuxiapptec.com This protonation creates a good leaving group (water), which departs to form a resonance-stabilized benzylic carbocation. The adjacent carboxylic acid group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered lactone ring after deprotonation. wuxiapptec.com

| Starting Material | Reagents | Product |

|---|---|---|

| 5-fluoro-2-(hydroxymethyl)benzoic acid | Acid Catalyst (e.g., p-TsOH), Toluene, Reflux | This compound |

Base-catalyzed or base-mediated cyclization provides an alternative pathway to the isobenzofuranone ring. This method is particularly suitable for precursors such as 2-(halomethyl)benzoic acid derivatives. For the target molecule, a suitable precursor would be 5-fluoro-2-(bromomethyl)benzoic acid or its corresponding ester.

In this pathway, a base can be used to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile in an intramolecular SN2 reaction, attacking the adjacent benzylic carbon and displacing the halide leaving group (e.g., bromide). This single step forms the C-O bond of the lactone and constructs the bicyclic ring system. If an ester is used as the starting material, the reaction proceeds via intramolecular transesterification or hydrolysis followed by lactonization.

| Starting Material | Reagents | Product |

|---|---|---|

| 5-fluoro-2-(bromomethyl)benzoic acid | Non-nucleophilic Base (e.g., NaH, K₂CO₃), Aprotic Solvent | This compound |

Introduction of the Fluorine Atom via Electrophilic Aromatic Substitution

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of many fluorinated compounds. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com

For fluorination, this process involves an electrophilic source of fluorine. While elemental fluorine (F₂) is the most reactive halogen, its high reactivity makes it challenging to use for practical and controlled laboratory synthesis. libretexts.org Consequently, a variety of electrophilic fluorinating agents have been developed that contain a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents are generally more stable, safer, and easier to handle. wikipedia.org

Commonly used N-F reagents for electrophilic fluorination include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com These reagents work by delivering an electrophilic fluorine species ("F⁺" equivalent) to the nucleophilic aromatic ring. The reaction mechanism is a two-step process:

Attack of the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophilic fluorine atom. This step is typically the rate-determining step as it disrupts the ring's aromaticity and forms a non-aromatic carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new C-F bond. This step restores the aromaticity of the ring, resulting in the final fluorinated product. masterorganicchemistry.com

The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of compounds like this compound. mdpi.com

Specific Synthetic Routes and Conditions for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is an important organic intermediate. Its synthesis involves multi-step pathways starting from commercially available materials. guidechem.com

Condensation reactions are a broad class of reactions that involve joining two molecules, often with the elimination of a small molecule like water. In the synthesis of heterocyclic compounds, reagents like acetic anhydride and triethylamine are frequently employed. Acetic anhydride can act as a dehydrating agent and an acetylating agent, while triethylamine, a tertiary amine, serves as a non-nucleophilic base. fayoum.edu.egreddit.com

While a specific, detailed protocol for the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one using this exact combination of reagents is not extensively documented in general literature, such conditions are often used in related syntheses. For instance, acetic anhydride is used as a catalyst for condensation reactions to form 3-arylideneisobenzofuran-1(3H)-one derivatives. researchgate.net Triethylamine is often used to facilitate reactions by neutralizing acidic byproducts or promoting the formation of reactive intermediates. fayoum.edu.egnih.gov A plausible, though hypothetical, pathway could involve the intramolecular cyclization of a precursor like a substituted 2-formylbenzoic acid, where acetic anhydride facilitates the dehydration and ring closure, and triethylamine acts as a base to mediate the reaction.

A well-documented route to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one involves the bromination and subsequent cyclization of a benzoate precursor. guidechem.com This synthetic pathway begins with 5-fluoro-2-methylbenzoic acid.

The key steps in this synthesis are:

Nitration and Esterification : The starting material, 5-fluoro-2-methylbenzoic acid, is first nitrated and then esterified with methanol (CH₃OH) in the presence of an acid catalyst like thionyl chloride (SOCl₂) to produce methyl 5-fluoro-2-methyl-3-nitrobenzoate. guidechem.com

Bromination : The methyl group at the 2-position of the benzoate is then subjected to radical bromination. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) along with a radical initiator. This step converts the methyl group (-CH₃) into a bromomethyl group (-CH₂Br), yielding 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester. guidechem.com

Cyclization (Hydrolysis and Lactonization) : The bromomethyl ester intermediate is then heated in a solvent mixture, such as aqueous 1,4-dioxane. This condition promotes hydrolysis of the ester and the bromomethyl group, followed by an intramolecular nucleophilic attack of the resulting carboxylate on the hydroxymethyl carbon, leading to ring closure. This cyclization forms the lactone ring of the final product, 6-Fluoro-4-nitro-3H-isobenzofuran-1-one, which can be isolated as a white solid. guidechem.com

This multi-step process yields the target compound in good purity after chromatographic purification. guidechem.com

Table 1: Synthesis of 6-Fluoro-4-nitro-3H-isobenzofuran-1-one

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | 5-fluoro-2-methyl-3-nitrobenzoic acid | Methanol, SOCl₂ | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | High |

| 2 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | NBS, Radical Initiator | 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester | 94% guidechem.com |

| 3 | 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester | 1,4-dioxane, Water, Heat | 6-Fluoro-4-nitro-3H-isobenzofuran-1-one | 79% guidechem.com |

Emerging Synthetic Strategies for Fluorinated Phthalides

The growing importance of fluorinated compounds has spurred the development of more efficient and versatile synthetic methods. nih.govcas.cn For fluorinated phthalides, emerging strategies focus on improving reaction efficiency, reducing the number of steps, and allowing for the introduction of diverse fluoroalkyl groups.

A promising modern strategy involves the nucleophilic addition of a fluoroalkyl group to a suitable precursor, followed by an intramolecular cyclization to form the phthalide (B148349) ring. nih.govd-nb.infonih.gov This approach is particularly useful for synthesizing C3-perfluoroalkyl-substituted phthalides. nih.govnih.gov

In a typical procedure, a 2-cyanobenzaldehyde derivative reacts with a (perfluoroalkyl)trimethylsilane reagent (e.g., the Ruppert-Prakash reagent, CF₃-SiMe₃) in the presence of an activator like potassium fluoride (B91410) (KF) or triethylamine (Et₃N). nih.govd-nb.info The reaction proceeds through a plausible mechanism:

The activator triggers the nucleophilic addition of the perfluoroalkyl group to the aldehyde's formyl group. d-nb.info

This forms an ortho-cyanobenzyl silyl ether intermediate. d-nb.info

Subsequent work-up under acidic conditions (e.g., with aq HCl) leads to the hydrolysis of the cyano group to a carboxylic acid, which then undergoes spontaneous intramolecular lactonization to yield the final fluorinated phthalide. d-nb.info

This method allows for the successful installation of various groups, such as trifluoromethyl, pentafluoroethyl, and heptafluoropropyl, at the C3-position of the phthalide core. nih.gov

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. rsc.orgresearchgate.netnih.gov Several one-pot strategies for synthesizing phthalide derivatives have been developed.

The nucleophilic fluoroalkylation/cyclization route described above is an excellent example of a one-pot process. nih.govd-nb.infonih.govbeilstein-journals.org By combining the initial nucleophilic addition and the subsequent cyclization into a single operational sequence, it provides a convenient and practical route to fluorinated phthalides from simple starting materials. nih.govbeilstein-journals.org

Other one-pot approaches for phthalide synthesis include intramolecular domino protocols, which may involve a sequence of reactions such as epoxidation, cyclization, and dehydration. rsc.orgresearchgate.net These methods highlight a general trend in modern organic synthesis toward creating complex molecules in a more step-economical and environmentally friendly manner. beilstein-journals.org

Industrial Production Methods and Optimization Strategies

A prevalent synthetic strategy for fluorinated isobenzofuranones commences with a substituted benzoic acid derivative. The synthesis of isobenzofuran-1(3H)-ones can be efficiently achieved through the one-step conversion of o-alkylbenzoic acids using a sodium bromate/sodium bisulfite system in a two-phase medium. nih.gov For related compounds, manufacturing processes based on asymmetric transfer hydrogenation have been successfully scaled up, demonstrating the robustness of this method for producing chiral isobenzofuranones in large quantities. researchgate.net

Key areas of focus for the optimization of these production methods include:

Catalyst Selection and Efficiency: The choice of catalyst is paramount in directing the reaction towards high yields and selectivity. Different catalytic systems are employed depending on the specific transformation. For instance, asymmetric transfer hydrogenation has been a key technology in the large-scale synthesis of structurally similar chiral fluoro-isobenzofuranones. researchgate.net

Reaction Conditions and Solvent Effects: The optimization of reaction parameters such as temperature, pressure, and solvent is crucial for maximizing product output and minimizing side reactions. Greener synthesis approaches often explore the use of less hazardous solvents or even solvent-free conditions.

Process Intensification and Green Chemistry: Modern industrial chemistry is increasingly focused on sustainable practices. This includes the development of one-pot syntheses, which reduce the number of separate reaction and purification steps, thereby saving time, energy, and materials. Additionally, there is a drive to utilize starting materials from renewable biomass sources where feasible.

The following data tables provide a comparative overview of various synthetic methodologies and optimization strategies pertinent to the production of this compound and related compounds.

Table 1: Comparison of Industrial-Scale Synthetic Methodologies

| Methodology | Starting Material | Key Reagents/Catalysts | Scale of Production | Key Advantages |

| Two-Phase Oxidation | o-Alkylbenzoic acids | NaBrO₃/NaHSO₃ | Laboratory scale with industrial potential | Efficient one-step conversion. nih.gov |

| Asymmetric Transfer Hydrogenation | Substituted acetophenone intermediate | Chiral ruthenium catalysts | Successfully scaled to 400 kg for a related compound. researchgate.net | High enantioselectivity and suitability for large-scale manufacturing. researchgate.net |

Table 2: Optimization Strategies for Greener Synthesis

| Strategy | Description | Example Application | Benefits |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. | Reduced solvent usage, energy consumption, and waste generation. |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials in place of petrochemicals. | Synthesis of furan derivatives from chitin, a renewable biomass source. | Enhanced sustainability and reduced carbon footprint. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates. | Green synthesis of biologically active heterocyclic compounds. | Shorter reaction times, often with improved yields and cleaner reaction profiles. |

Chemical Reactivity and Transformation of 6 Fluoro 3h Isobenzofuran 1 One

Types of Chemical Reactions Involving 6-fluoro-3H-isobenzofuran-1-one

The chemical behavior of this compound and its derivatives is characterized by the functionalities present in its bicyclic structure: a lactone (cyclic ester), a benzene (B151609) ring, and a fluorine substituent. These features allow for a range of chemical transformations. For derivatives containing additional functional groups, such as a nitro group, the scope of reactivity is expanded. For instance, a compound like 6-fluoro-4-nitroisobenzofuran-1(3H)-one can undergo reactions targeting the nitro group and the fluorine atom. The electron-withdrawing nature of the fluorine atom and other substituents significantly influences the reactivity of the aromatic ring.

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction is particularly relevant for nitro-substituted derivatives of this compound, converting them into the corresponding amino compounds. evitachem.com This conversion can be achieved through various methods, most commonly catalytic hydrogenation or the use of chemical reducing agents. commonorganicchemistry.com The resulting amino derivatives are valuable intermediates in the synthesis of more complex molecules. evitachem.com

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves reacting the nitro-substituted compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a preferred catalyst for this transformation, effectively reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com The reaction is generally clean and high-yielding. However, a potential drawback of using H₂ with Pd/C is its capacity to reduce other functional groups that may be present in the molecule. commonorganicchemistry.com

An alternative to catalytic hydrogenation is the use of stoichiometric chemical reducing agents. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is a classic and mild reagent for the reduction of aromatic nitro groups, particularly in acidic media like hydrochloric acid. commonorganicchemistry.comcommonorganicchemistry.comsciencemadness.org This method is often favored when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the substrate. commonorganicchemistry.comresearchgate.net The reaction proceeds by the transfer of electrons from the tin(II) ion, which is oxidized to tin(IV) in the process. sciencemadness.org Other metals, such as iron (Fe) and zinc (Zn) in acidic conditions, can also be used for this purpose. commonorganicchemistry.com

Table 1: Comparison of Reduction Methods for Nitro Groups

| Method | Reagent/Catalyst | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ / Pd/C | Varies | High efficiency, clean reaction | Can reduce other functional groups |

| Chemical Reduction | SnCl₂ / Acid | Acidic (e.g., HCl) | Mild, selective for nitro groups | Requires stoichiometric amounts, metal waste |

The fluorine atom attached to the aromatic ring of this compound derivatives is susceptible to nucleophilic aromatic substitution (SNAr). evitachem.com In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The presence of strong electron-withdrawing groups (like a nitro group) on the ring, particularly in positions ortho or para to the fluorine, significantly activates the ring towards this reaction.

A hydroxyl group can be introduced onto the aromatic ring by replacing the fluorine atom through a reaction with a suitable oxygen nucleophile. evitachem.com A common reagent for this transformation is sodium hydroxide (B78521) (NaOH). Under appropriate reaction conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the activated carbon center and displacing the fluoride ion to form a 6-hydroxy-isobenzofuran-1-one derivative. evitachem.com

Similarly, an amino group can be introduced in place of the fluorine atom by using a nitrogen-based nucleophile. evitachem.com Ammonia (NH₃) or other amine-containing reagents can serve as the nucleophile in this substitution reaction. evitachem.com This process yields a 6-amino-isobenzofuran-1-one derivative, providing a synthetic route to another class of functionalized compounds.

Table 2: Nucleophilic Substitution Reactions of the Fluorine Atom

| Reaction | Nucleophile | Reagent Example | Product Type |

| Hydroxylation | Hydroxide Ion (OH⁻) | Sodium Hydroxide (NaOH) | 6-Hydroxy derivative |

| Amination | Ammonia (NH₃) | Ammonia (aqueous/gas) | 6-Amino derivative |

Nucleophilic Substitution Reactions of the Fluorine Atom

Reaction Mechanisms and Stereochemical Considerations

The reactivity of the isobenzofuran-1(3H)-one scaffold is characterized by its participation in a range of transformations, including cycloadditions and reactions that allow for the introduction of chirality. Understanding these mechanisms is crucial for designing synthetic routes to complex molecules.

Cycloaddition Reactions with Isobenzofuran-1(3H)-one

Isobenzofuran-1(3H)-ones, also known as phthalides, can be precursors to highly reactive isobenzofurans, which are potent dienes in Diels-Alder reactions. acs.org These [4+2] cycloaddition reactions provide a powerful method for constructing complex, polycyclic aromatic systems. rsc.org The generation of the transient isobenzofuran (B1246724) from the phthalide (B148349) core is a key step, often achieved under conditions that facilitate the elimination of a suitable leaving group.

Linearly fused π-extended isobenzofurans, such as isonaphthofuran and isoanthracenofuran, exhibit even greater reactivity than the parent isobenzofuran. rsc.org This increased reactivity makes them valuable for the rapid assembly of higher-ordered polycyclic structures. rsc.org However, the instability of these quinoidal systems increases with their size, presenting a synthetic challenge. rsc.org For instance, some cycloadducts can be thermodynamically unstable and undergo a retro-Diels-Alder reaction, reverting to the starting isobenzofuran. rsc.org

Asymmetric Synthesis and Chiral Induction in Isobenzofuranone Derivatives

The creation of chiral centers in isobenzofuranone derivatives is a significant area of research, enabling the synthesis of enantiomerically pure compounds. Asymmetric synthesis often involves strategies where a new chiral center is formed in a molecule that is already chiral, leading to a mixture of diastereomers, ideally in unequal amounts. edu.krd

Several methods have been developed for the asymmetric synthesis of molecules containing the isobenzofuranone core:

Tandem Reactions: A combined system using a gold(I) complex and a chiral N,N'-dioxide–dysprosium(III) complex has been used to achieve an asymmetric catalytic tandem cycloisomerization/[3+2] cycloaddition. This method produces chiral spiroisobenzofuran-1,3'-pyrrolidine derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Chiral Auxiliaries: Asymmetric alkylation using a chiral benzopyrano-isoxazolidine auxiliary has been shown to proceed with high diastereoselectivity. In this approach, the stereochemistry of the newly formed stereogenic center is controlled by the facial selectivity of the enolate, following the principles of double asymmetric synthesis. capes.gov.br

Cycloaddition with Chiral Components: Isoxazolines, for example, can be synthesized in enantiomerically enriched forms through [3+2] cycloaddition reactions. Employing chiral Lewis acids or chiral ligand-metal complexes can induce asymmetry during the reaction. nih.gov

When a reaction creates a new chiral center in an achiral starting material, a 50:50 racemic mixture of enantiomers is typically formed unless a chiral agent (like a catalyst or reagent) is used. lumenlearning.com The stereochemical outcome—whether a reaction proceeds with retention or inversion of configuration, or leads to racemization—depends heavily on the reaction mechanism (e.g., SN1 vs. SN2). lumenlearning.com

Impact of Substituents on Reactivity and Functionality

Substituents on the aromatic ring of this compound dramatically influence its electronic properties, and thus its reactivity and potential biological function. The interplay between the electron-withdrawing fluorine atom and other potential groups like a nitro substituent dictates the molecule's behavior in key chemical transformations.

Role of the 6-Fluoro Group in Electrophilic Aromatic Substitution (EAS) and Metabolic Stability

The fluorine atom at the 6-position has a dual role in the reactivity of the isobenzofuranone ring system.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, substituents determine both the rate of reaction and the position of the incoming electrophile. libretexts.org Halogens, including fluorine, are a unique class of substituents.

Deactivating Nature: Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself. Therefore, the 6-fluoro group is considered a deactivating group. libretexts.orglibretexts.org

Ortho-, Para-Directing Effect: Despite being deactivating, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a π-donation effect). This donation helps to stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the fluorine atom. libretexts.org Therefore, the 6-fluoro group directs incoming electrophiles to these positions.

Metabolic Stability: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability. nih.govnih.gov Carbon-hydrogen bonds are often susceptible to oxidation by metabolic enzymes, such as cytochrome P450. The carbon-fluorine bond is significantly stronger and more stable, making it resistant to enzymatic cleavage. By replacing a hydrogen atom with fluorine at the 6-position, the metabolic breakdown of the molecule at that site is effectively blocked, which can lead to improved pharmacokinetic properties. nih.gov

Influence of the 4-Nitro Substituent on Electrophilicity and Nucleophilic Aromatic Substitution (NAS)

The introduction of a nitro group (–NO₂) at the 4-position, as seen in 6-fluoro-4-nitroisobenzofuran-1(3H)-one, profoundly alters the ring's electronic character and reactivity. sigmaaldrich.com

Electrophilicity and Nucleophilic Aromatic Substitution (NAS): While the fluorine atom deactivates the ring towards electrophiles, the nitro group is an even stronger deactivator. libretexts.org Its primary impact, however, is to make the aromatic ring highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgyoutube.com This reaction is generally unfavorable for simple benzene rings, which are electron-rich. masterorganicchemistry.com

The SNAr mechanism is favored under the following conditions:

Presence of a Leaving Group: The aromatic ring must have a good leaving group, such as a halide (in this case, the fluorine atom can act as one). wikipedia.org

Strong Electron-Withdrawing Groups: The ring must be activated by powerful electron-withdrawing groups, like a nitro group. wikipedia.orglibretexts.org

The nitro group activates the ring towards nucleophilic attack, particularly when it is positioned ortho or para to the leaving group. youtube.comlibretexts.org In 6-fluoro-4-nitroisobenzofuran-1(3H)-one, the 4-nitro group is ortho to the 5-position and meta to the 6-fluoro group. While the fluorine at position 6 can be a leaving group, the nitro group at position 4 strongly activates the ring for attack by nucleophiles. evitachem.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient ring to form a stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge of this intermediate is delocalized onto the nitro group through resonance, providing significant stabilization that facilitates the reaction. youtube.com

Table 1: Impact of Substituents on Aromatic Substitution Reactions

| Substituent | Position | Effect on EAS | Directing Influence (EAS) | Effect on NAS | Role in NAS |

|---|---|---|---|---|---|

| -F (Fluoro) | 6 | Deactivating (Inductive Withdrawal) | Ortho, Para | Weakly Activating | Can act as a leaving group |

| -NO₂ (Nitro) | 4 | Strongly Deactivating (Resonance & Inductive Withdrawal) | Meta | Strongly Activating | Stabilizes Meisenheimer complex |

Derivatization Strategies for Enhanced Bioactivity and Specificity

The isobenzofuran-1(3H)-one scaffold is a versatile template for developing new biologically active compounds. nih.gov Derivatization is a key strategy used to modify the core structure to enhance its potency, selectivity, and pharmacokinetic properties. Prompted by the diverse pharmacological properties of isobenzofuranones, various derivatives have been synthesized and evaluated for activities such as antimicrobial and cytotoxic effects. nih.govimjst.org

Common derivatization strategies include:

Substitution at the 3-position: The condensation of o-phthalaldehydic acid with various primary amines can yield 3-substituted isobenzofuran-1(3H)-one derivatives. This position is a common site for modification to explore structure-activity relationships. imjst.org

Modification of Ring Substituents: The fluorine and potential nitro groups on the aromatic ring not only influence reactivity but also serve as handles for further modification. For example, a nitro group can be reduced to an amino group, which can then be subjected to a wide range of subsequent reactions to attach different functionalities. evitachem.com The fluorine atom itself can undergo nucleophilic substitution under certain conditions, allowing for the introduction of other groups like hydroxyl or amino moieties. evitachem.com

These modifications aim to optimize the interaction of the molecule with its biological target, potentially leading to compounds with improved therapeutic profiles. evitachem.com

Biological Activities and Mechanistic Studies

Broad Spectrum of Pharmacological Properties of Isobenzofuranone Derivatives

Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, represent a prominent class of compounds that possess a wide array of significant biological properties. nih.gov These compounds are not only found in plants but also serve as valuable intermediates in synthetic chemistry. nih.govimjst.org The pharmacological potential of this class of molecules is extensive, with research highlighting their utility as germicidal, fungicidal, herbicidal, and pesticidal agents. imjst.org

Beyond these applications, isobenzofuranone derivatives have demonstrated a range of therapeutic activities. Studies have reported their potential as analgesic, vasorelaxant, and hypotensive agents, suggesting applications in managing pain and cardiovascular conditions. imjst.org For instance, the antiplatelet activity of 3-butyl-6-bromo-1(3H)-isobenzofuranone has been documented, showcasing its effects on platelet aggregation. nih.gov Furthermore, certain aryl-substituted isobenzofuran-1(3H)-ones have been identified as inhibitors of the lymphocyte pore-forming protein perforin. nih.gov This diverse bioactivity underscores the importance of the isobenzofuranone scaffold in medicinal chemistry and drug discovery. mdpi.com

Anticancer and Antitumor Activities

A significant area of investigation for isobenzofuranone derivatives is their potential as anticancer and antitumor agents. nih.govmdpi.com Numerous studies have synthesized and evaluated various derivatives for their ability to combat cancer cells, revealing promising results that position them as candidates for further development in oncology. nih.govnih.gov

The antiproliferative effects of isobenzofuranone derivatives have been evaluated against several cancer cell lines. While specific data on 6-fluoro-3H-isobenzofuran-1-one's effect on MCF-7 breast cancer cells is not detailed in the provided search results, the general class of isobenzofuranones has shown significant activity against other cancer cell lines. For example, a series of C-3 functionalized isobenzofuran-1(3H)-ones were tested against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. nih.gov Certain derivatives in this study demonstrated potent inhibition of cell viability, with some compounds showing stronger inhibitory activity against K562 cells than the established anticancer drug, etoposide. nih.gov The presence of an acetyl group on the benzene (B151609) ring appeared to enhance this biological activity. nih.gov The MCF-7 breast cancer cell line is a common model for studying cancer, and research has explored its response to various treatments that induce cell cycle arrest and inhibit proliferation. nih.govmdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected Isobenzofuranone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 16 | K562 | 2.79 | nih.gov |

| Derivative 18 | K562 | 1.71 | nih.gov |

| Etoposide (Control) | K562 | 7.06 | nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action (e.g., interaction with specific biological targets)

The anticancer effects of isobenzofuranone derivatives are exerted through various mechanisms of action. One key target identified for certain derivatives is the inhibition of type II DNA topoisomerase. nih.gov For example, the compounds JVPH3 and JVPH4 were found to inhibit the activity of Leishmania donovani topoisomerase II by interfering with the initial formation of the topoisomerase II–DNA binary complex. nih.gov This type of inhibition prevents the enzyme from performing its essential function, ultimately leading to cell death. nih.gov This mechanism is distinct from topoisomerase poisons that stabilize the cleavage complex. Instead, these isobenzofuranone derivatives act as catalytic inhibitors. nih.gov In the context of cancer, targeting topoisomerases is a well-established therapeutic strategy, suggesting a potential pathway for the anticancer effects of this compound class.

A crucial aspect of anticancer therapy is the ability to induce programmed cell death (apoptosis) or cellular senescence in tumor cells. Research has shown that isobenzofuranone derivatives can trigger apoptosis-like cell death. nih.gov For instance, treatment with certain isobenzofuranones led to the induction of reactive oxygen species (ROS), which in turn mediated an apoptosis-like cell death pathway in treated cells. nih.gov The inhibition of essential enzymes like topoisomerase II by these compounds can disrupt basic metabolic processes, culminating in apoptosis. nih.gov The interplay between apoptosis, necrosis, and senescence is complex and can be a determinant of treatment efficacy. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, isobenzofuranone derivatives have been investigated for their antimicrobial activities. imjst.org The unique structural features of these compounds make them promising candidates for the development of new agents to combat microbial infections.

Several studies have demonstrated the efficacy of isobenzofuranone derivatives against a range of bacterial strains. In one study, newly synthesized N-(3-phthalidyl) amines were screened for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. imjst.org The results indicated that these compounds exhibited good activity against the tested strains. imjst.org Notably, the derivatives showed a more potent inhibitory effect on S. aureus compared to E. coli at the tested concentration. imjst.org The antimicrobial action of such compounds can be attributed to various mechanisms, including the inactivation of microbial enzymes and transport proteins, or the inhibition of nucleic acid synthesis. nih.gov

Table 2: Antimicrobial Activity of N-(3-phthalidyl) Amines

| Bacterial Strain | Activity at 5 mg/ml | Reference |

|---|---|---|

| Staphylococcus aureus | Good Inhibition | imjst.org |

| Escherichia coli | Good Inhibition | imjst.org |

Activity based on the ditch-plate technique.

Antioxidant Activities

Isobenzofuran-1(3H)-ones are recognized as a promising class of antioxidants. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease pathologies, including neurodegenerative disorders. nih.govnih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. nih.govnih.gov In this assay, an antioxidant compound donates an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov

A study on a series of synthetic (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives demonstrated potent antioxidant activity in the DPPH assay. nih.gov Several of these compounds exhibited significantly higher free radical scavenging activity than the standard antioxidant, ascorbic acid. nih.gov Notably, compounds with specific substitutions showed exceptional potency, indicating that the antioxidant capacity of the isobenzofuranone core can be finely tuned through chemical modification. nih.gov

Table 1: Antioxidant Activity of Selected (Z)-3-benzylideneisobenzofuran-1(3H)-one Derivatives This table is based on data for derivative compounds and not this compound itself.

| Compound | Substituents | IC50 (µg/mL) | Potency vs. Ascorbic Acid (IC50 = 4.57 µg/mL) |

|---|---|---|---|

| 28f | 2,4-dichloro | 0.44 | ~10-fold more active |

| 28k | 4-nitro | 0.53 | ~8-fold more active |

| 28g | 2,6-dichloro | 4.12 | More active |

| 28l | 3-bromo-4-hydroxy-5-methoxy | 4.31 | More active |

| 28q | 4-fluoro | 4.89 | Less active |

| Ascorbic Acid | Standard | 4.57 | - |

Source: nih.gov

Neuroprotective Effects and Related Therapeutic Potential

Oxidative stress is a key contributor to neuronal damage in a variety of acute and chronic neurodegenerative diseases. nih.govmdpi.com The ability of isobenzofuranone derivatives to counteract oxidative damage confers significant neuroprotective potential.

Hydrogen peroxide (H₂O₂) is a common reactive oxygen species used in experimental models to induce oxidative stress and cell death in neuronal cultures. Pre-treatment of primary hippocampal neuron cultures with specific isobenzofuranones was shown to significantly mitigate the cytotoxic effects of H₂O₂. researchgate.net These compounds led to a higher number of viable cells, a reduction in intracellular ROS levels, and decreased lipid peroxidation. researchgate.net

Similarly, a study on the derivative 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) demonstrated a protective effect against H₂O₂-induced damage in PC12 cells. nih.gov Pre-treatment with Br-NBP attenuated the leakage of lactate (B86563) dehydrogenase (LDH), reduced malondialdehyde (MDA) content (a marker of lipid peroxidation), and lowered intracellular ROS and calcium levels, ultimately decreasing apoptosis. nih.gov These findings underscore the ability of the isobenzofuranone structure to protect neurons from oxidative insults. nih.govresearchgate.net

The demonstrated ability of isobenzofuranones to protect neurons from oxidative stress-induced death is highly relevant to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net Chronic oxidative stress and the resulting neuroinflammation are established features of these conditions. nih.gov By mitigating the initial oxidative damage, these compounds could potentially slow the progression of neurodegenerative processes. The neuroprotective effects observed in cell culture models suggest that isobenzofuranones represent a possible therapeutic avenue for disorders triggered by increased ROS production. nih.govresearchgate.net

Antiplatelet Activities

Platelet aggregation is a critical process in the formation of thrombi, which can lead to life-threatening cardiovascular events like myocardial infarction and stroke. researchgate.net Antiplatelet therapy is a cornerstone of preventing and treating these conditions. researchgate.net

Derivatives of isobenzofuran-1(3H)-one have been identified as potent inhibitors of platelet aggregation. nih.gov A series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones were evaluated for their ability to inhibit arachidonic acid (AA)-induced platelet aggregation. nih.gov Several compounds in the series were found to be up to six times more potent than aspirin, a standard antiplatelet agent. nih.gov

Furthermore, the derivative 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) was shown to inhibit rat platelet aggregation both in vitro and ex vivo. nih.govspringermedicine.com Mechanistic studies revealed that its antiplatelet activity is related to the inhibition of thromboxane (B8750289) B₂ formation and the modulation of the cGMP-NO signaling pathway. researchgate.netnih.govspringermedicine.com

Table 2: Antiplatelet Activity of Selected (Z)-3-benzylideneisobenzofuran-1(3H)-one Derivatives This table is based on data for derivative compounds and not this compound itself.

| Compound | Substituents | IC50 (µg/mL) | Potency vs. Aspirin (IC50 = 21.34 µg/mL) |

|---|---|---|---|

| 28s | 4-N,N-dimethylamino | 3.21 | ~6.6-fold more active |

| 28f | 2,4-dichloro | 3.48 | ~6.1-fold more active |

| 28k | 4-nitro | 3.52 | ~6.0-fold more active |

| 28l | 3-bromo-4-hydroxy-5-methoxy | 3.69 | ~5.8-fold more active |

| 28t | 3,4,5-trimethoxy | 3.71 | ~5.7-fold more active |

| Aspirin | Standard | 21.34 | - |

Source: nih.gov

Arachidonic Acid-Induced Platelet Aggregation Inhibition

There is currently no scientific literature available that investigates or provides data on the ability of this compound to inhibit platelet aggregation induced by arachidonic acid. While other isobenzofuranone derivatives have been studied for their antiplatelet effects, the specific activity of the 6-fluoro analog remains uncharacterized.

Antidepressant Activities

A review of the scientific literature indicates that there are no published studies on the antidepressant activities of this compound. Specifically, its potential to act as a serotonin (B10506) reuptake inhibitor has not been evaluated or reported. The well-known antidepressant citalopram (B1669093) contains an isobenzofuran (B1246724) core structure, but it is a more complex molecule, and its activity cannot be extrapolated to this compound pharmacompass.com.

Enzyme Inhibition

There is no available data from scientific studies on the inhibitory effect of this compound on the enzyme Cytochrome P450 1A2 (CYP1A2). While CYP1A2 is a significant enzyme in drug metabolism, the interaction of this specific fluorinated isobenzofuranone with it has not been documented in the literature nih.gov.

Scientific investigation into the inhibitory activity of this compound against cytosolic phospholipase A2α (cPLA2α) has not been reported in the available literature. Studies have been conducted on other series of isobenzofuran-1-ones as cPLA2α inhibitors, but data for the 6-fluoro derivative is absent tandfonline.comnih.gov.

There is a lack of published research on the ability of this compound to inhibit Type II DNA topoisomerase, including the enzyme from Leishmania donovani. Although some isobenzofuranone derivatives have shown potential as antileishmanial agents through the inhibition of this enzyme, the activity of this compound has not been a subject of published studies nih.gov.

Thymidylate Synthase Inhibition

Thymidylate synthase (TYMS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov Its inhibition is a key mechanism for several anticancer drugs. nih.gov A review of the scientific literature did not yield specific studies detailing the direct inhibitory activity of this compound on thymidylate synthase. Research on novel TYMS inhibitors has focused on other heterocyclic scaffolds, such as nonclassical antifolates that are structurally distinct from this compound.

Modulation of Receptor Activity (e.g., σ receptors)

Sigma (σ) receptors, divided into σ1 and σ2 subtypes, are proteins of significant pharmaceutical interest due to their involvement in various cellular functions and their potential as targets for treating cancer and neurological diseases. unito.it While direct modulation of sigma receptor activity by this compound has not been extensively documented, the core 3H-isobenzofuran-1-one structure is a critical pharmacophore in the development of potent sigma receptor ligands. unito.itnih.gov Specifically, the N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] moiety, which contains the isobenzofuranone core, is a key element in a series of high-affinity ligands developed for studying these receptors. unito.itnih.gov

Development of Fluorescent Ligands for Receptor Studies

The isobenzofuranone scaffold has been instrumental in the creation of novel fluorescent ligands, which are indispensable tools for studying sigma receptors in living cells without the need for radioactive materials. unito.itunito.itnih.gov Researchers have synthesized a range of specific fluorescent probes by functionalizing indole (B1671886) derivatives that bear the N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] portion with various fluorescent tags. unito.itnih.gov

These efforts have produced ligands with nanomolar affinity that span the light spectrum from green to near-infrared. unito.it This allows for advanced biological studies using techniques like flow cytometry and confocal microscopy. unito.itunito.it For instance, certain derivatives have been engineered to be either "pan," binding to both sigma receptor subtypes, or selective for the σ2 receptor. unito.itnih.gov

Detailed studies have characterized the binding affinities of these fluorescent probes. Competition binding assays, where the fluorescent ligand's binding is displaced by a known reference compound, have been used to determine the inhibition constant (Kᵢ) of these new molecules, confirming their high affinity and specificity. nih.gov

Below is a table summarizing the binding affinities of representative fluorescent ligands derived from the isobenzofuranone scaffold.

| Compound | Target Receptor(s) | Binding Affinity (Kᵢ, nM) | Characteristics | Reference |

| Compound 19 | σ₁ and σ₂ (Pan) | Not specified, but used at 100 nM | Pan-affinity fluorescent ligand | unito.itnih.gov |

| Compound 29 | σ₂ (Selective) | Not specified, but used at 100 nM | Selective σ₂ fluorescent ligand | unito.itnih.gov |

| DTG (Displacement of Cpd 19) | σ₂ | 3.14 | Reference compound | nih.gov |

| DTG (Displacement of Cpd 29) | σ₂ | 0.58 | Reference compound | nih.gov |

| Compound 2 (Displacement of Cpd 19) | σ₂ | 4.07 | Reference compound | nih.gov |

| Compound 2 (Displacement of Cpd 29) | σ₂ | 5.04 | Reference compound | nih.gov |

These fluorescent tools have been validated for their utility in studying σ2 receptors in various cancer cell lines, holding promise for the development of new diagnostics and therapeutics for conditions like cancer and Alzheimer's disease. unito.it

Immunomodulatory Effects

An extensive review of published research did not identify studies specifically investigating the immunomodulatory effects of this compound. However, research into the broader class of benzofuran (B130515) derivatives—a structurally related but distinct class of heterocyclic compounds—has shown significant immunomodulatory potential. medchemexpress.com For example, certain benzofuran-2-carboxamide (B1298429) derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis, a process involved in inflammatory diseases and cancer. medchemexpress.com These findings highlight the potential of the benzofuran scaffold in developing new immunomodulatory agents, though such activity cannot be directly attributed to this compound without specific investigation. medchemexpress.com

Structure Activity Relationship Sar and Computational Studies

Influence of Fluorine and Nitro Groups on Binding Affinity and Specificity

The introduction of fluorine and nitro groups into the isobenzofuranone scaffold significantly modulates the molecule's physicochemical properties, which in turn affects its binding affinity and specificity for biological targets.

Nitro Group Substitution: The nitro group (–NO₂) is a strong electron-withdrawing group, a property that stems from both resonance and inductive effects. researchgate.net This characteristic can drastically alter the electronic distribution within a molecule, impacting its stability, solubility, and receptor binding affinity. svedbergopen.com In some molecular frameworks, such as chalcones, the position of the nitro group is crucial for activity; for example, a nitro group at the ortho position of one ring was found to interact with specific amino acid residues (like Arg¹²⁰) in the COX-2 enzyme active site through hydrogen bonding. mdpi.com However, the influence of a nitro group can be complex. In studies on isobenzofuranyl radicals, the presence of a nitro group in the para-phenyl position was found to dramatically slow down the rate of oxygenation, indicating a stabilizing effect on the radical through spin delocalization. lookchem.com This suggests that a nitro-substituted isobenzofuranone might exhibit different reactivity and binding kinetics compared to its non-substituted or fluoro-substituted counterparts. lookchem.com

The comparison between 6-fluoro-3H-isobenzofuran-1-one and its analog, 6-fluoro-4-nitroisobenzofuran-1-one, would highlight the distinct electronic contributions of the fluoro and nitro substituents on the isobenzofuranone core, likely leading to different binding profiles and biological activities.

Computational Chemistry Methods

Computational chemistry provides powerful tools to predict and analyze the properties of molecules like this compound at an atomic level. These methods are essential for rationalizing experimental findings and guiding the design of new derivatives.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict a wide range of properties, including molecular geometry and the energies of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. For example, in a study of coumarin (B35378) derivatives, DFT calculations were used to determine the LUMO density, which correlated with the observed antifungal activity, supporting the hypothesis that electron-withdrawing groups enhance this activity. mdpi.com For 3-[(4-substituted)phenylamino]isobenzofuran-1(3H)-ones, DFT and time-dependent DFT (TD-DFT) methods were successfully used to study substituent and solvent effects on their electronic absorption spectra. bg.ac.rs

A typical DFT calculation for this compound would involve optimizing its geometry and then computing the energies and spatial distributions of its HOMO and LUMO to predict its reactivity and potential interaction sites.

| Computational Parameter | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these movements, MD can provide detailed information on conformational changes, solvation effects, and the interactions between molecules. researchgate.netmdpi.com

For a compound like this compound, MD simulations can be used to understand how it behaves in a solvent such as water. This includes how water molecules arrange around the solute and how the solvent affects the compound's conformational preferences. MD is also invaluable for studying how a ligand interacts with a biological target, such as a protein or DNA. ebi.ac.uk These simulations can reveal the stability of the ligand-receptor complex, identify key intermolecular interactions, and calculate the binding free energy. mdpi.com For example, MD simulations have been used to investigate the binding of drugs to G protein-coupled receptors, exploring how they diffuse and bind to the receptor's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. who.intjst.go.jp

A QSAR study on a series of isobenzofuranone derivatives would involve calculating various molecular descriptors for each compound, such as lipophilicity (log P), electronic properties (like HOMO/LUMO energies), and steric parameters. jst.go.jp These descriptors are then used in a multiple linear regression or other machine learning methods to build a mathematical model that relates them to the measured biological activity (e.g., IC₅₀ values). nih.gov For instance, a QSAR analysis of long-chain phenols found that their antitumor activity was mainly dependent on having an optimal log P value and a low-lying LUMO energy. jst.go.jp Such models are valuable for prioritizing which new derivatives of this compound should be synthesized and tested.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com The primary goal of docking is to predict the binding mode and affinity of the ligand.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding energy. Lower scores typically indicate more favorable binding. Docking studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. In a study of nitrochalcones, docking was used to understand how different substitution patterns affected the binding interactions with the COX-2 enzyme's active site residues. mdpi.com For ketone-isobenzofuranone hybrids, SAR and docking studies were combined to identify crucial structural features for herbicidal activity. nih.gov

A docking study of this compound into a specific protein target would help visualize its binding mode and rationalize its biological activity, guiding further structural modifications to improve potency.

Conformational Analysis and Molecular Modeling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The conformation of a molecule is often crucial for its biological activity, as it must adopt a specific shape to fit into a receptor's binding site.

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to determine the relative energies of different conformers and identify the most stable (lowest energy) conformation. The introduction of a fluorine atom can have a profound impact on a molecule's conformational preferences due to its size and electronic properties. For example, studies on fluorinated benzofuran (B130515) derivatives have shown that substituents can enforce a specific cis-conformation that is beneficial for activity. mdpi.com Molecular modeling can elucidate these conformational biases, providing a three-dimensional understanding of the structure that complements SAR and docking studies.

Applications in Medicinal Chemistry and Materials Science

Development of Novel Materials

Synthesis of Functional Polymers

The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. 6-fluoro-3H-isobenzofuran-1-one serves as a key monomer in the creation of functional fluorinated polymers. One of the primary methods for polymerizing lactones, such as this compound, is through ring-opening polymerization (ROP). youtube.commdpi.com This technique allows for the synthesis of biodegradable polymers like polyesters. rsc.orgnih.gov

The ROP of fluorinated lactones can be initiated by various catalysts to produce polymers with controlled molecular weights and structures. nih.govspringernature.comfrontiersin.org For instance, the polymerization of fluorinated lactones can yield fluorinated poly(β-hydroxyalkanoate)s (PHAs), a class of biodegradable polymers with properties that are not accessible through traditional biological fermentation routes. nih.gov Research has demonstrated the synthesis of fluorinated polyesters with tailored chemical compositions, allowing for the correlation of their thermal and surface properties with their specific chemical structures. rsc.org

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Fluorinated Polyesters | Fluorinated Lactones | Enhanced thermal stability, controlled hydrophobicity | Biomedical materials, advanced coatings |

| Fluorinated Poly(β-hydroxyalkanoate)s | Fluorinated β-Lactones | Biodegradable, unique properties from fluorine substitution | Drug delivery, specialty plastics |

| Amphiphilic Block Copolymers | Fluoro-lactide monomers and Poly(ethylene glycol) (PEG) | Formation of vesicles or worm-like micelles in aqueous solution | Drug delivery systems |

This table provides an overview of functional polymers synthesized using fluorinated lactone monomers, highlighting their key characteristics and potential uses.

Creation of Nanomaterials with Specific Properties

The unique properties conferred by the fluorine atom in this compound make it a valuable component in the synthesis of nanomaterials. Fluorination is a widely used strategy in materials science to enhance properties such as bioavailability and hydrophobicity, which can aid in penetrating biological membranes. mdpi.com

Fluorinated compounds are integral to the development of nanomaterials for various applications, including cancer therapy and medical imaging. For instance, nanoparticles labeled with fluorine can be used for tumor imaging and tracking the biodistribution of drugs. The fluorine atom provides a unique spectroscopic signature that can be detected by techniques like 19F Magnetic Resonance Imaging (MRI). nih.govnih.gov

Research has focused on developing partially fluorinated nanoemulsions for dual 19F MRI and fluorescence imaging, which can be used for cell tracking. researchgate.net These nanomaterials often utilize fluorinated compounds as both the 19F MRI agent and a solvent for other functional molecules, showcasing the versatility of fluorinated building blocks in creating multifunctional nanomaterials. researchgate.net

Use as Probes or Markers in Biological Studies

The presence of the fluorine-19 (¹⁹F) isotope, which has 100% natural abundance and a high NMR sensitivity, makes this compound and its derivatives excellent candidates for use as biological probes and markers. evitachem.comnih.gov Since there is virtually no endogenous ¹⁹F in biological tissues, imaging agents containing this isotope provide a high signal-to-noise ratio, allowing for clear and specific detection. nih.govresearchgate.net

This compound can serve as a precursor for the synthesis of ¹⁹F MRI contrast agents. nih.gov These agents enable non-invasive and quantitative imaging of biological processes and cell tracking. nih.govresearchgate.net For example, cells labeled with perfluorocarbon nanosystems can be tracked in vivo to monitor their location and numbers over time. nih.gov

Furthermore, fluorinated molecules are used to create fluorescent probes for detecting specific biological substances. mdpi.com These probes can be designed to change their fluorescent properties upon binding to a target molecule, enabling researchers to visualize and quantify ions, proteins, and nucleic acids within cells. mdpi.comresearchgate.net The development of specific fluorescent ligands for biological receptors, such as sigma (σ) receptors, is an active area of research where isobenzofuran (B1246724) derivatives are being explored. acs.org

Future Directions and Research Gaps

Exploration of Undiscovered Biological Activities

The isobenzofuran-1(3H)-one scaffold is a core structural motif in various biologically active compounds. However, the specific biological activities of 6-fluoro-3H-isobenzofuran-1-one remain largely uncharted territory, presenting a significant research gap and an opportunity for discovery.

Recent studies have highlighted the potential of isobenzofuran-1(3H)-one derivatives in neurology. A 2024 study published in Bioorganic & Medicinal Chemistry detailed the design and synthesis of novel derivatives as potential antidepressants. nih.gov Researchers found that several of these compounds exhibited significant serotonin (B10506) (5-HT) reuptake inhibition in vitro. One lead compound, 10a , was shown to improve depression-like behaviors in a chronic restraint stress mouse model, increasing 5-HT levels in the cortex and enhancing the expression of synaptic proteins like BDNF and TrkB. nih.gov Given that this compound shares the same core structure, it is a prime candidate for investigation into similar neuroactive properties. The presence of the fluorine atom could significantly modulate its potency, selectivity, and pharmacokinetic profile compared to its non-fluorinated counterparts.

Furthermore, the compound is recognized as a versatile precursor for creating new chemical entities. evitachem.com Its structure allows for various chemical modifications, such as the reduction of the lactone or substitution at the fluorine position, opening pathways to diverse derivatives. evitachem.com The biological potential of these derivatives is broad. For instance, other related phthalides have been investigated for their ability to act as adjuvants in chemotherapy, potentially enhancing the efficacy of drugs like cyclophosphamide (B585) and cisplatin (B142131) by increasing cancer cell death. evitachem.com Exploring whether derivatives of this compound could exhibit similar synergistic effects in oncology is a compelling avenue for future research.

Development of More Efficient and Sustainable Synthetic Routes

While this compound is commercially available, the development of more efficient and environmentally benign synthetic methods remains a key objective for chemists. Current synthetic strategies often involve multi-step processes that may rely on harsh reagents or produce significant waste. For example, the synthesis of the related compound 6-Fluoro-4-nitro-3H-isobenzofuran-1-one starts from 5-fluoro-2-methylbenzoic acid and proceeds through nitration, bromination, and cyclization, a lengthy and resource-intensive pathway. guidechem.com

Future research should focus on applying the principles of green chemistry to the synthesis of this compound. This could involve:

One-Pot Reactions: Combining multiple reaction steps into a single procedure to reduce solvent use, energy consumption, and purification steps. Research into green, one-pot syntheses of other furan-2(3H)-one derivatives using techniques like microwave irradiation has already shown promise. rsc.org

Novel Catalysis: Investigating the use of novel catalysts to improve reaction yields and selectivity under milder conditions.

Alternative Starting Materials: Exploring more readily available and less hazardous starting materials. A study on the synthesis of 3-methyleneisobenzofuran-1(3H)-one derivatives demonstrated an efficient route starting from 2-methylbenzoic acid derivatives, characterized by mild reaction conditions and high yields. sioc-journal.cn Adapting such efficient methodologies for fluorinated analogues could significantly lower manufacturing costs and environmental impact. sioc-journal.cn

Developing more streamlined synthetic routes, such as the method used for 1,3-bis(arylethynyl)isobenzofurans which involves a nucleophilic addition to a benzocyclobutenone platform, could also inspire new approaches. rsc.org The goal is to create a process that is not only high-yielding but also scalable and sustainable for potential industrial applications.

Advanced Computational Modeling for Drug Design and Materials Discovery

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, yet advanced modeling studies specifically on this compound are scarce. While basic properties have been computed and are available in databases like PubChem nih.govnih.gov, there is a significant opportunity to apply more sophisticated computational techniques.

For Drug Design: Molecular docking and dynamics simulations could be used to explore the binding of this compound and its virtual derivatives to various biological targets. Building on the findings that related compounds inhibit serotonin reuptake, computational models could screen for affinity and selectivity towards the serotonin transporter (SERT) and other neurotransmitter transporters. nih.gov This in silico screening could rapidly identify the most promising derivatives for synthesis and in vitro testing, saving time and resources.

For Materials Science: Density Functional Theory (DFT) calculations, which have been used to study other furanone derivatives rsc.org, could elucidate the electronic structure, reactivity, and photophysical properties of this compound. The fluorine atom can significantly alter the molecule's electron distribution, potentially leading to interesting applications in organic electronics or as a component in fluorescent probes. The isobenzofuran (B1246724) scaffold is related to fluorescein, a widely used fluorescent tracer, suggesting that fluorinated derivatives might possess unique optical properties worth investigating through computational modeling. wikipedia.org

Clinical Translation Potential of this compound and its Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical applications. While this compound itself is not a therapeutic agent, its derivatives have shown significant potential, indicating a clear path toward clinical relevance.

The most direct link to clinical application is the role of a closely related derivative, (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one , which serves as a crucial intermediate in the synthesis of lorlatinib. evitachem.com Lorlatinib is an FDA-approved medication for treating a specific type of non-small cell lung cancer, which underscores the pharmaceutical value of the fluorinated isobenzofuranone core.

Furthermore, the preclinical data on other derivatives suggest broader therapeutic possibilities. The antidepressant effects observed in mouse models for isobenzofuranone derivatives provide a strong rationale for initiating preclinical development programs for new neurological agents based on this scaffold. nih.gov Similarly, the potential for phthalide (B148349) derivatives to act as chemotherapy adjuvants could lead to new combination therapies that improve outcomes for cancer patients. evitachem.com

Future work must focus on synthesizing a library of derivatives from this compound and systematically evaluating them in relevant preclinical models of disease. This would involve assessing their efficacy, mechanism of action, and preliminary safety profiles to identify lead candidates for further development and eventual clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-3H-isobenzofuran-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via fluorination of precursors like substituted phthalic anhydrides or lactones. Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under anhydrous conditions (e.g., acetonitrile or DMF as solvents) at 60–80°C. Cyclization is achieved using acid catalysts like H2SO4 or Lewis acids (e.g., AlCl3). Key factors include stoichiometric control of fluorinating agents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- <sup>19</sup>F NMR : Identifies fluorine substitution patterns and electronic environment (δ ≈ −120 to −150 ppm for aromatic F).